3-(Propan-2-yl)phenyl ethylcarbamate
Description
Overview of the Carbamate (B1207046) Functional Group in Organic and Medicinal Chemistry
A carbamate is a functional group with the general structure R₂NC(O)OR', effectively an ester of carbamic acid. nih.gov This arrangement, which combines features of both an amide and an ester, imparts a unique set of properties that make carbamates highly valuable in various chemical contexts.
In organic synthesis, the carbamate group is widely employed as a protecting group for amines. The nitrogen atom in a carbamate is significantly less nucleophilic than that of a corresponding amine, rendering it stable under a wide range of reaction conditions. This stability allows chemists to perform reactions on other parts of a molecule without affecting the amine.
In medicinal chemistry, the carbamate moiety is a key structural motif found in numerous therapeutic agents. nih.gov Its stability against enzymatic degradation (proteolysis) makes it an excellent surrogate for the more labile peptide bond in drug design. nih.gov Furthermore, the carbamate group can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets, such as enzymes or receptors.
Significance of Phenyl Carbamate Derivatives in Contemporary Chemical Science
Phenyl carbamates, which feature a phenyl ring attached to the oxygen atom of the carbamate group, are a particularly important subclass. The aromatic ring influences the electronic properties of the carbamate and provides a scaffold that can be modified to fine-tune the molecule's characteristics.
Many phenyl carbamate derivatives have found application as agrochemicals, particularly as herbicides and insecticides. t3db.canih.gov Compounds like Propham (propan-2-yl N-phenylcarbamate) and Chlorpropham (propan-2-yl N-(3-chlorophenyl)carbamate) are known for their ability to control plant growth or act as pesticides. nih.govstenutz.eu The mechanism of action for many carbamate pesticides involves the inhibition of the enzyme acetylcholinesterase, which is vital for nerve function in insects. t3db.ca
In the realm of medicinal chemistry, phenyl carbamates are investigated for a wide range of therapeutic applications. Their ability to act as enzyme inhibitors is a key area of research. nih.gov For instance, certain carbamates have been designed as inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov
Structural Context of 3-(Propan-2-yl)phenyl Ethylcarbamate within Carbamic Esters
This compound is a specific ester of carbamic acid. Its structure can be broken down into three key components:
Ethyl group: Attached to the nitrogen atom of the carbamate.
Carbamate linker: The -NHC(O)O- functional group.
3-(Propan-2-yl)phenyl group: A benzene (B151609) ring substituted at the meta-position with a propan-2-yl (isopropyl) group.
The molecule's full IUPAC name is ethyl (3-isopropylphenyl)carbamate. The presence of the isopropyl group on the phenyl ring adds steric bulk and increases the lipophilicity (fat-solubility) of the molecule compared to a simple phenyl carbamate. This can influence its solubility, membrane permeability, and how it interacts with biological systems. The substitution at the meta (3-position) of the phenyl ring is a specific isomeric arrangement that dictates the spatial relationship between the carbamate group and the isopropyl substituent, which can be critical for its binding to specific enzymes or receptors.
While detailed experimental data for this compound is scarce, its properties can be predicted based on data from structurally similar compounds.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP* |
| This compound | C₁₂H₁₇NO₂ | 207.27 | ~3.1 |
| Propham (propan-2-yl N-phenylcarbamate) | C₁₀H₁₃NO₂ | 179.22 | 2.6 nih.gov |
| Isoprocarb (2-propan-2-ylphenyl N-methylcarbamate) | C₁₁H₁₅NO₂ | 193.24 | 2.3 nih.gov |
| Chlorpropham (propan-2-yl N-(3-chlorophenyl)carbamate) | C₁₀H₁₂ClNO₂ | 213.66 | 3.51 stenutz.eu |
*LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a compound's lipophilicity.
The synthesis of phenyl carbamates can generally be achieved through several established chemical reactions. google.comprepchem.com A common method involves the reaction of a substituted phenol (B47542) (in this case, 3-isopropylphenol) with an isocyanate (ethyl isocyanate). Another approach is the reaction of the phenol with phosgene (B1210022) to form a chloroformate, which is then reacted with an amine (ethylamine). Modern palladium-catalyzed methods have also been developed for the synthesis of N-aryl carbamates. mit.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
60309-17-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-ethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)15-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
InChI Key |
MCJUYETVEALBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Propan 2 Yl Phenyl Ethylcarbamate
Strategic Approaches to 3-(Propan-2-yl)phenyl Ethylcarbamate Synthesis
The construction of the this compound molecule can be approached through several convergent strategies, each offering distinct advantages in terms of precursor availability and reaction conditions.
Esterification Reactions for Carbamate (B1207046) Linkage Formation
Analogous to esterification, the formation of the carbamate bond in this compound can be achieved by the reaction of 3-isopropylphenol (B134271) with an activated carbamoylating agent. A primary method involves the reaction with ethyl isocyanate (EtNCO). This reaction is typically facilitated by a catalyst to enhance the rate of addition of the phenolic hydroxyl group to the isocyanate.
Reaction Scheme: 3-Isopropylphenol + Ethyl Isocyanate → this compound
Various catalysts can be employed to promote this reaction, including tertiary amines and organometallic compounds. The choice of catalyst can influence the reaction rate and selectivity, particularly in the presence of other reactive functional groups. The reaction is generally carried out in an inert solvent to ensure homogeneity and control of the reaction temperature.
Interactive Data Table: Catalysts for Phenol-Isocyanate Reactions
| Catalyst | Typical Reaction Conditions | Notes |
| Tertiary Amines (e.g., Triethylamine (B128534), DABCO) | Room temperature to moderate heating in aprotic solvents (e.g., THF, Toluene) | Acts as a base to activate the phenol (B47542). |
| Organotin Compounds (e.g., Dibutyltin dilaurate) | Room temperature in aprotic solvents | Highly efficient, but raises toxicity concerns. |
| Triphenylphosphine | Moderate heating in aprotic solvents | Can also catalyze the reaction. |
| Acid Catalysts (e.g., DNNDSA) | Refluxing solvent | Can promote both the desired reaction and potential side reactions. researchgate.net |
Reactions Involving Amines and Chloroformates or Activated Carbonates
An alternative and widely used strategy for the synthesis of this compound involves the reaction of 3-isopropylaniline (B1630885) with ethyl chloroformate. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the aniline (B41778) attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
Reaction Scheme: 3-Isopropylaniline + Ethyl Chloroformate → this compound + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it unreactive. Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as sodium carbonate. The choice of solvent is crucial and is often an aprotic solvent like dichloromethane, tetrahydrofuran, or toluene. The reaction is generally performed at low temperatures to control its exothermicity and minimize side reactions. A general procedure involves dissolving 3-isopropylaniline and a base in a suitable solvent, followed by the slow addition of ethyl chloroformate at 0-5 °C. After the addition, the reaction is typically stirred for several hours at room temperature.
Interactive Data Table: Reaction Conditions for Amine-Chloroformate Reactions
| Base | Solvent | Temperature | Typical Yield (%) |
| Triethylamine | Dichloromethane | 0 °C to room temp. | 85-95 |
| Pyridine | Toluene | 0 °C to room temp. | 80-90 |
| Sodium Carbonate | Acetonitrile (B52724)/Water | Room temp. | 70-85 |
Multi-Step Synthesis Pathways Utilizing Aromatic Precursors
The synthesis of this compound can also be integrated into a multi-step sequence starting from more fundamental aromatic precursors. One such pathway begins with the Friedel-Crafts alkylation of benzene (B151609) with propene or 2-chloropropane (B107684) to introduce the isopropyl group, followed by nitration, reduction of the nitro group to an amine, and finally, reaction with ethyl chloroformate as described in the previous section.
Exemplary Multi-Step Pathway:
Friedel-Crafts Alkylation: Benzene is alkylated with propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield cumene (B47948) (isopropylbenzene).
Nitration: Cumene is nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to steric hindrance. The desired meta-nitro-isopropylbenzene is a minor product and requires separation.
Reduction: The nitro group of 3-nitro-isopropylbenzene is reduced to an amino group to form 3-isopropylaniline. A common method for this reduction is the use of iron powder in the presence of a small amount of hydrochloric acid in an ethanol-water mixture. organic-chemistry.org
Carbamate Formation: 3-Isopropylaniline is then reacted with ethyl chloroformate in the presence of a base to yield the final product, this compound.
This multi-step approach, while longer, allows for the synthesis of the target molecule from readily available starting materials.
Functional Group Interconversions and Derivatization Strategies
The chemical structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into modifications at the phenyl ring and those involving the ethyl carbamate moiety.
Modifications at the Phenyl Ring System
The carbamate group is a powerful directing group in electrophilic aromatic substitution, specifically a directed ortho-metalation (DoM) group. uwindsor.cawikipedia.orgnih.govharvard.eduresearchgate.net This property is highly valuable for the regioselective functionalization of the phenyl ring of this compound.
The DoM strategy involves the deprotonation of the aromatic ring at the position ortho to the carbamate group using a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 and C6 positions of the phenyl ring.
General Reaction Scheme for Directed ortho-Metalation:
this compound + Strong Base (e.g., s-BuLi/TMEDA) in THF at -78 °C → ortho-Lithiated Intermediate
ortho-Lithiated Intermediate + Electrophile (E⁺) → 2-E-3-(Propan-2-yl)phenyl ethylcarbamate and/or 6-E-3-(Propan-2-yl)phenyl ethylcarbamate
Interactive Data Table: Electrophiles for Quenching ortho-Lithiated Carbamates
| Electrophile | Introduced Functional Group |
| Iodine (I₂) | Iodo |
| N-Fluorobenzenesulfonimide (NFSI) | Fluoro |
| Alkyl halides (R-X) | Alkyl |
| Aldehydes/Ketones (RCHO/RCOR') | Hydroxyalkyl/Hydroxy-dialkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (RSSR) | Thioether |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl |
It is important to note that the regioselectivity of the metalation can be influenced by the steric hindrance of the isopropyl group, potentially favoring lithiation at the less hindered C6 position.
Transformations Involving the Ethyl Carbamate Moiety
The ethyl carbamate moiety itself can undergo several chemical transformations, providing another avenue for derivatization.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield 3-isopropylphenol, ethanol, and carbon dioxide (from the decomposition of carbamic acid). The rate of hydrolysis is dependent on the pH and temperature. Alkaline hydrolysis of N-aryl carbamates often proceeds through an elimination-conjugate base (E1cB) mechanism.
Reduction: The carbonyl group of the carbamate can be reduced, although this is generally more challenging than the reduction of esters or amides. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce the carbamate to a methylamino group and 3-isopropylphenol, or further reduce the aromatic ring under harsh conditions. More selective reduction methods might be required to achieve specific transformations.
N-Alkylation/N-Arylation: While the nitrogen atom of the carbamate is already substituted with a hydrogen, it can potentially undergo further alkylation or arylation under specific conditions, although this is less common for N-aryl carbamates.
These synthetic and derivatization strategies highlight the chemical versatility of this compound, making it a valuable scaffold for the development of new molecules with tailored properties.
Applications of Carbamates as Protecting Groups in Complex Organic Synthesis
Carbamates are a cornerstone in the field of organic synthesis, particularly for their utility as protecting groups for amines. nih.govchem-station.com This functional group effectively moderates the high reactivity and basicity of amines, which is crucial during multi-step synthetic sequences. chem-station.com The carbamate group's electronic structure, featuring delocalization of the nitrogen lone pair into the carbonyl, reduces the amine's nucleophilicity and basicity, thus preventing unwanted side reactions. youtube.com
Their popularity stems from the ease of installation, stability across a wide range of reaction conditions, and the variety of methods available for their removal. masterorganicchemistry.com This versatility allows chemists to design complex synthetic routes with a high degree of control and selectivity. chem-station.com
Role of Carbamates in Amino Group Protection
In complex organic synthesis, particularly in peptide chemistry, the protection of amino groups is essential to control reactivity and ensure the desired bond formations. nih.govslideshare.net Carbamates are among the most widely used protecting groups for this purpose due to their reliability and the diverse range of deprotection conditions they offer. chem-station.comwikipedia.org By converting a reactive amine into a less reactive carbamate, chemists can perform transformations on other parts of a molecule without interference from the nitrogen atom. chem-station.com
Table 1: Common Carbamate Protecting Groups
| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.commasterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂O-C(O)- | Catalytic hydrogenolysis (H₂, Pd-C) masterorganicchemistry.comchemistryviews.org |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₄H₉CH₂O-C(O)- | Base (e.g., piperidine) masterorganicchemistry.com |
Deprotection Strategies and Mechanisms
The removal of a carbamate protecting group is a critical step in synthesis, regenerating the free amine for subsequent reactions. The diversity of deprotection methods is a key advantage of using carbamates. youtube.com The specific conditions required for cleavage depend on the structure of the carbamate, particularly the group attached to the oxygen atom. masterorganicchemistry.com
Base-mediated hydrolysis is a common method for the deprotection of certain carbamates. The mechanism of this process can vary depending on the substitution of the carbamate nitrogen. nih.gov For primary and secondary carbamates, particularly those with good leaving groups on the oxygen (like an aryl group), the reaction often proceeds through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org
In this pathway, a base removes the proton from the nitrogen atom to form a carbamate anion. rsc.org This anion then expels the aryloxide leaving group in a rate-determining step to form a highly reactive isocyanate intermediate. rsc.orgrsc.org This isocyanate is then rapidly attacked by water or hydroxide (B78521) ions in the medium, leading to the formation of an unstable carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide. nih.gov The formation of the isocyanate intermediate is a key feature of this mechanism and has been supported by trapping experiments. rsc.orgrsc.org
For N,N-disubstituted carbamates, which lack a proton on the nitrogen, the E1cB pathway is not possible. Instead, hydrolysis typically occurs through a BAc2 (Base-catalyzed, Acyl-substitution, bimolecular) mechanism, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. acs.orgscielo.br
The ability to selectively remove one protecting group in the presence of others, known as chemo-selectivity, is vital for the synthesis of complex molecules. Carbamates are well-suited for such strategies because different types of carbamates can be cleaved under distinct and non-interfering conditions. chem-station.com
For example, an acid-labile Boc group can be removed with trifluoroacetic acid without affecting a hydrogenation-sensitive Cbz group on the same molecule. masterorganicchemistry.commasterorganicchemistry.com Similarly, a base-labile Fmoc group can be cleaved using piperidine, leaving both Boc and Cbz groups intact. masterorganicchemistry.com
Recent research has expanded the toolkit for chemo-selective deprotection. For instance, methods using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have been developed for the mild cleavage of certain carbamates, offering an alternative to harsh acidic or basic conditions. lookchem.comorganic-chemistry.org Another approach involves nucleophilic substitution using reagents like 2-mercaptoethanol, which can deprotect Cbz and Alloc groups under conditions that are compatible with sensitive functional groups, such as sulfur-containing compounds that might poison hydrogenation catalysts. chemistryviews.org These specialized methods enhance the versatility of carbamates as protecting groups, allowing for their application in increasingly complex synthetic challenges. chemistryviews.orgorganic-chemistry.org
Compound Index
Spectroscopic and Analytical Characterization of 3 Propan 2 Yl Phenyl Ethylcarbamate
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating 3-(Propan-2-yl)phenyl ethylcarbamate from complex matrices for subsequent quantification and identification. Both gas and liquid chromatography are routinely utilized, each offering distinct advantages depending on the sample matrix and analytical objective.
Gas Chromatography (GC) Methodologies
Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The separation is typically performed on a non-polar capillary column, which separates compounds based on their boiling points and interaction with the stationary phase. elementlabsolutions.com
Methodologies often employ a (5%-phenyl)-methylpolysiloxane stationary phase, such as that found in an HP-5 or HP-5ms column. researchgate.netyoungin.com Helium is commonly used as the carrier gas. researchgate.netmhlw.go.jp A temperature-programmed oven is crucial for achieving optimal separation, starting at a lower temperature and gradually increasing to elute compounds of varying volatility. researchgate.net An example of a suitable temperature program involves holding the oven at 70°C, then ramping to 280°C to ensure the elution of all target analytes. researchgate.net
Table 1: Example GC-MS/MS Analytical Conditions for this compound
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min researchgate.net |
| Injection Mode | Splitless (1 µL) researchgate.net |
| Injector Temp. | 250°C researchgate.net |
| Oven Program | 70°C (hold 2 min), ramp 25°C/min to 150°C, ramp 3°C/min to 200°C, ramp 8°C/min to 280°C (hold 15 min) researchgate.net |
| Detector | Mass Spectrometer (MS) or Nitrogen Phosphorus Detector (NPD) researchgate.netyoungin.com |
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is highly effective for analyzing this compound, especially for samples that are not suitable for GC due to thermal instability or matrix complexity. researchgate.net Reversed-phase (RP) chromatography is the most common approach. sielc.com
Separation is typically achieved on a C18 column, which separates analytes based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the analyte from matrix interferences. nih.gov
Table 2: Example LC-MS/MS Analytical Conditions for this compound
| Parameter | Condition |
|---|---|
| Column | Atlantis T3 C18 (2.1 x 150 mm, 3 µm particle size) nih.gov |
| Mobile Phase A | Water with 0.1% formic acid and 1% acetonitrile nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid and 1% water nih.gov |
| Flow Rate | 250 µL/min nih.gov |
| Column Temp. | 45°C nih.gov |
| Gradient | 2 min hold at 100% A; 0% to 95% B over 13 min nih.gov |
| Detector | Tandem Mass Spectrometer (MS/MS) |
Mass Spectrometry (MS) in Structural Elucidation and Trace Analysis
Mass spectrometry is an indispensable tool for the analysis of this compound, providing high selectivity and sensitivity for both structural confirmation and trace-level quantification. When coupled with chromatographic systems (GC-MS or LC-MS), it allows for the confident identification of the analyte even in complex samples.
Quadrupole and Triple Quadrupole Mass Spectrometry (GC-MS, LC-MS/MS)
Triple quadrupole (QqQ) mass spectrometers are frequently used for the targeted analysis of this compound. nrcgrapes.in These instruments operate in multiple reaction monitoring (MRM) mode, which offers exceptional selectivity and sensitivity. forensicrti.org In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺, in LC-MS) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. forensicrti.orgresearchgate.net
This process creates a highly specific "transition" from a precursor ion to a product ion. For reliable identification, at least two transitions are typically monitored: one for quantification (the most intense) and one for confirmation or qualification. forensicrti.orgeurl-pesticides.eu For LC-MS/MS analysis of isoprocarb, the protonated molecule [M+H]⁺ at m/z 194.1 is selected as the precursor ion. nrcgrapes.ineurl-pesticides.eu For GC-MS/MS, the molecular ion fragments, and a prominent fragment at m/z 136.0 is often chosen as the precursor. nrcgrapes.in
Table 3: Mass Spectrometry MRM Transitions for this compound
| Technique | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| LC-MS/MS | 194.1 nrcgrapes.ineurl-pesticides.eu | 95.0 / 95.1 nrcgrapes.ineurl-pesticides.eu | 137.0 / 137.1 nrcgrapes.ineurl-pesticides.eu |
| GC-MS/MS | 136.0 nrcgrapes.in | 121.0 nrcgrapes.in | 103.0 nrcgrapes.in |
Application of Isotope-Labelled Internal Standards
For accurate quantification, especially in complex biological or environmental matrices, stable isotope-labelled (SIL) internal standards are the gold standard. scispace.com These are versions of the target analyte where one or more atoms (commonly hydrogen) are replaced with a heavier isotope (e.g., deuterium). clearsynth.com A deuterated analogue of this compound would serve as an ideal internal standard.
The SIL internal standard is chemically identical to the analyte and thus behaves similarly during sample preparation, chromatography, and ionization. scispace.com However, it has a higher mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL standard to the sample at the beginning of the analytical process, any loss of analyte during extraction or variations in instrument response (matrix effects) can be corrected. clearsynth.comlcms.cz This is achieved by calculating the ratio of the analyte's response to the internal standard's response, leading to highly accurate and precise measurements. lcms.cz
Spectroscopic Analysis for Molecular Structure Confirmation
While chromatography coupled with mass spectrometry is powerful for identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide definitive confirmation of the molecular structure.
UV-Vis Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions. colorado.edu In a study on its degradation, this compound exhibited absorption maxima (λmax) at 211 nm and 241 nm in an aqueous solution. sctunisie.org
FTIR Spectroscopy : Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a carbamate (B1207046) like this compound, characteristic absorption bands are expected for the N-H bond (stretching around 3330-3420 cm⁻¹), the carbonyl group (C=O stretching near 1700 cm⁻¹), the N-H bond (bending around 1610 cm⁻¹), and the C-O bond (stretching near 1210 cm⁻¹). rsc.org
¹H NMR Spectroscopy : Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule by identifying the chemical environment of each hydrogen atom. compoundchem.com The spectrum for this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons, the isopropyl group protons, and the ethylcarbamate group protons, confirming the connectivity of the molecule. nih.gov
Table 4: Spectroscopic Data for this compound
| Technique | Parameter | Observation |
|---|---|---|
| UV-Vis | Absorption Maxima (λmax) | 211 nm, 241 nm sctunisie.org |
| FTIR | Expected Principal Peaks | ~3350 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1610 cm⁻¹ (N-H bend), ~1210 cm⁻¹ (C-O stretch) rsc.org |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | ~7.0-7.3 (m, Aromatic H), ~5.0 (br s, NH), ~3.1 (m, Isopropyl CH), ~2.85 (s, N-CH₃), ~1.2 (d, Isopropyl CH₃) nih.gov |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isoprocarb |
| Helium |
| Acetonitrile |
| Water |
| Formic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
No experimental data found.
Infrared (IR) Spectroscopy
No experimental data found.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No experimental data found.
Computational Chemistry and Theoretical Studies of 3 Propan 2 Yl Phenyl Ethylcarbamate
Quantum Chemical Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. The B3LYP method, combined with various basis sets, is frequently used to predict molecular geometries, vibrational frequencies, and electronic properties. Such studies provide a detailed picture of the electron density and are instrumental in understanding molecular stability and reactivity. At present, there are no published studies that apply DFT methods to analyze 3-(Propan-2-yl)phenyl ethylcarbamate.
Ab Initio Methods in Molecular Property Prediction
Ab Initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theoretical accuracy. These calculations are computationally intensive but provide benchmark data for molecular properties. The scientific literature lacks any specific Ab Initio studies conducted on this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity. mdpi.com A search of scholarly articles did not yield any FMO analysis or HOMO-LUMO energy calculations specifically for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intermolecular forces by examining the interactions between filled and vacant orbitals. This type of analysis is invaluable for explaining the stability arising from electron delocalization. No NBO studies for this compound have been reported in the current body of scientific literature.
Molecular Reactivity and Stability Assessments
The prediction of molecular reactivity and stability through computational means relies on the calculation of various chemical descriptors derived from the electronic structure.
Reactivity Descriptors
Global reactivity descriptors, such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are calculated using the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of a molecule's propensity to react. For instance, a "soft" molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a "hard" molecule, which has a large gap. mdpi.com The absence of FMO data for this compound precludes the calculation and analysis of these important reactivity descriptors.
Analysis of Carbamate (B1207046) Amide Resonance and Rotational Barriers
A defining feature of the carbamate group is the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance is a key factor in determining the conformation and reactivity of the molecule. Computational chemistry provides powerful tools to quantify this effect by analyzing the rotational barrier around the C-N bond.
The resonance in carbamates is generally considered to be about 3-4 kcal/mol weaker than in amides, which is attributed to electronic and steric influences from the adjacent oxygen atom. This results in a lower, yet significant, barrier to rotation. The planarity of the carbamate group means that two main rotamers, syn and anti, can exist. For many carbamates, the anti conformation is slightly more stable.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy profile of rotation around the C-N bond. By mapping the potential energy surface as the dihedral angle is systematically changed, the ground state (lowest energy conformation) and the transition state for rotation can be identified. The energy difference between these states represents the rotational barrier.
For aryl carbamates, substituents on the phenyl ring can influence the rotational barrier. Electron-donating groups tend to increase the barrier by enhancing the resonance, while electron-withdrawing groups can decrease it. In the case of this compound, the propan-2-yl group is weakly electron-donating, and its effect on the rotational barrier could be quantified through such computational studies.
Table 1: Representative Calculated Rotational Barriers for Carbamates
| Carbamate Derivative | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| N-alkylcarbamate | DFT | ~16 |
| N-phenylcarbamate | DFT | ~12.5 |
| N-(2-pyrimidyl)carbamate | DFT | <9 |
Note: This table presents typical values for different classes of carbamates to illustrate the range of rotational barriers and is not specific to this compound.
Simulation and Modeling of Molecular Interactions
To explore the potential of this compound as a biologically active molecule, computational simulations and modeling are indispensable. These techniques can predict how the molecule might interact with a biological target, such as a protein, and can guide the design of more potent and selective derivatives.
Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can provide detailed insights into the stability of a protein-ligand complex and the nature of their interactions.
A typical MD simulation protocol for a complex of this compound with a hypothetical protein target would involve the following steps:
System Setup: The initial coordinates of the protein-ligand complex, often obtained from molecular docking, are placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of all atoms is recorded.
Analysis of the MD trajectory can reveal important information about the stability of the complex, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, the flexibility of different protein regions (analyzed by Root Mean Square Fluctuation, RMSF), and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. youtube.com This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. youtube.com
For this compound, a molecular docking study would involve:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the ligand are prepared, which includes adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: The region of the protein where the ligand is expected to bind (the active site) is defined.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.
The output of a docking simulation provides the predicted binding pose of the ligand and a scoring value that estimates the binding free energy. Analysis of the binding pose can identify key amino acid residues in the protein that interact with the ligand. For example, the phenyl ring of this compound might engage in π-π stacking interactions with aromatic residues, while the carbamate group could form hydrogen bonds.
Table 2: Hypothetical Molecular Docking Results for this compound against a Protein Target
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.5 |
| Interacting Residues | Tyr123, Phe234, Ser156, Leu201 |
| Key Interactions | Hydrogen bond with Ser156, π-π stacking with Phe234, Hydrophobic interactions with Leu201 |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Pharmacophore Mapping and Ligand-Based Design Approaches
When the three-dimensional structure of the biological target is unknown, ligand-based design approaches can be used. Pharmacophore mapping is one such technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov
A pharmacophore model for this compound would be derived from its three-dimensional structure and would consist of features such as:
Hydrogen Bond Acceptors: The carbonyl oxygen and the ether oxygen of the carbamate group.
Hydrogen Bond Donor: The N-H group of the carbamate.
Aromatic Ring: The phenyl ring.
Hydrophobic Feature: The propan-2-yl group.
This pharmacophore model can then be used as a 3D query to search databases of chemical compounds to identify other molecules that have a similar arrangement of features and are therefore likely to have similar biological activity. It can also guide the design of new molecules by suggesting modifications that would better fit the pharmacophore model.
Table 3: Potential Pharmacophoric Features of this compound
| Feature | Description |
| Aromatic | Phenyl ring |
| Hydrogen Bond Acceptor | Carbonyl oxygen, Ether oxygen |
| Hydrogen Bond Donor | Amine hydrogen |
| Hydrophobic | Propan-2-yl group |
Note: This table outlines the likely pharmacophoric features based on the chemical structure of the compound.
Enzyme Inhibition and Molecular Mechanisms of 3 Propan 2 Yl Phenyl Ethylcarbamate
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
The primary mechanism by which 3-(Propan-2-yl)phenyl ethylcarbamate exerts its biological effects is through the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Mechanism of Enzyme Carbamylation at Active Sites
The inhibitory action of this compound, like other carbamate (B1207046) compounds, involves the carbamylation of a critical serine residue within the active site of both AChE and BChE. The carbamate moiety of the inhibitor acts as a substrate for the enzyme. The process begins with the formation of a reversible Michaelis-Menten complex, where the inhibitor docks into the active site gorge. Subsequently, the hydroxyl group of the catalytic serine performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves by cleaving the phenolate (B1203915) leaving group (3-isopropylphenol) and forming a stable, carbamylated enzyme. This carbamylated enzyme is temporarily inactive as the serine residue is unable to participate in the hydrolysis of acetylcholine.
Reversible Nature of Cholinesterase Inhibition by Carbamates
A key characteristic of cholinesterase inhibition by carbamates, including this compound, is its reversible nature. Unlike organophosphates which cause essentially irreversible phosphorylation of the active site serine, the carbamyl-enzyme bond is susceptible to hydrolysis. This spontaneous decarbamylation process regenerates the active enzyme, albeit at a much slower rate than the deacetylation that occurs with the natural substrate, acetylcholine. The rate of decarbamylation is a critical determinant of the duration of the inhibitory effect. This pseudo-irreversible inhibition means that the enzyme is temporarily taken out of commission, but can eventually recover its function.
Selectivity Profiling and Differential Inhibition Potency
Table 1: General Structure-Activity Relationships for Phenylcarbamate Cholinesterase Inhibitors
| Structural Feature | Influence on Activity/Selectivity |
|---|---|
| Substituents on Phenyl Ring | The position, size, and electronic properties of substituents can significantly impact binding affinity and selectivity. Bulky groups may favor BChE inhibition due to its larger active site. |
| Substituents on Carbamate Nitrogen | The nature of the alkyl groups on the nitrogen atom influences the stability of the carbamylated enzyme and can affect the rates of carbamylation and decarbamylation, thereby modulating the duration of inhibition. |
Interaction with Other Esterase Enzymes
Beyond its primary targets, AChE and BChE, this compound may also interact with other esterases present in the body. Carboxylesterases, for example, are a broad family of serine hydrolases that can metabolize a wide range of ester-containing compounds. It is plausible that these enzymes could hydrolyze this compound, potentially acting as a detoxification pathway by breaking it down before it reaches its cholinesterase targets. The extent of this interaction would depend on the specific substrate preferences of the various carboxylesterase isozymes.
Structural Basis of Enzyme-Ligand Interactions
Understanding the precise three-dimensional interactions between this compound and its target enzymes is fundamental to elucidating its mechanism of action.
X-ray Crystallography of Enzyme-Carbamate Complexes
While a specific X-ray crystal structure of this compound in complex with either AChE or BChE is not currently available in the Protein Data Bank (PDB), the vast number of existing crystal structures of other carbamate-cholinesterase complexes provides a robust framework for computational modeling and understanding the likely binding mode. These studies have revealed that the carbamate inhibitor typically binds within the deep and narrow active site gorge of the cholinesterase. The phenyl ring of the carbamate often engages in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which line the gorge. The carbamate moiety is positioned in close proximity to the catalytic triad (B1167595) (serine, histidine, and glutamate) to facilitate the carbamylation reaction. Molecular docking and modeling studies based on these homologous structures could predict the specific orientation of the 3-propan-2-yl group within the active site and how it influences the binding affinity and selectivity of this compound.
Table 2: Key Amino Acid Residues in Cholinesterase Active Sites Involved in Carbamate Binding
| Enzyme | Key Residues for Ligand Interaction | Role in Binding |
|---|---|---|
| Acetylcholinesterase (AChE) | Trp84, Phe330, Tyr334 | Aromatic residues forming the anionic and peripheral anionic sites, involved in π-π stacking and cation-π interactions with the ligand. |
| Ser200, His440, Glu327 | Catalytic triad responsible for the hydrolysis of acetylcholine and the carbamylation by carbamate inhibitors. | |
| Butyrylcholinesterase (BChE) | Trp82, Tyr332 | Aromatic residues in the active site gorge contributing to ligand binding. |
| Ser198, His438, Glu325 | Catalytic triad analogous to that in AChE. |
Computational Modeling of Binding Modes and Key Residue Interactions (e.g., hydrogen bonding, hydrophobic pockets)
Computational modeling serves as a powerful tool to elucidate the binding modes and key molecular interactions between this compound and its target enzymes at an atomic level. While specific molecular docking and dynamics simulation studies exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of structurally analogous carbamates. These studies help in constructing a probable model of interaction within the enzyme's active site.
General computational studies on various carbamate-based inhibitors targeting enzymes like acetylcholinesterase (AChE) have revealed common binding features. These inhibitors typically orient themselves within the enzyme's active site gorge to interact with key domains. The carbamate moiety is crucial for the inhibitory mechanism, often forming a covalent bond with a serine residue in the catalytic triad of the enzyme. The stability and orientation of the inhibitor within the active site prior to this reaction are governed by a network of non-covalent interactions.
For carbamates with aromatic rings, such as the phenyl group in this compound, π-π stacking interactions with aromatic residues in the enzyme's binding pocket are a significant stabilizing factor. Molecular dynamics simulations on various carbamate derivatives have shown that variants with biphenyl (B1667301) substituents exhibit strong binding energies due to these π-π interactions with aromatic amino acids.
Detailed insights into the specific interactions of the 3-(Propan-2-yl)phenyl moiety can be inferred from molecular docking studies of closely related compounds. For instance, a computational study on [4-(propan-2-yl) phenyl]carbamic acid (PPCA), a positional isomer of the core structure of this compound, revealed its binding within a deep, narrow groove of its target enzyme, which is lined with polar aromatic and acidic residues. This study highlighted a 'hexa interacting amino acids unit' as being crucial for the binding of PPCA.
Based on these analogous findings, a hypothetical binding model for this compound within an enzyme active site, such as a cholinesterase, can be proposed. The compound likely binds in a hydrophobic pocket where the 3-(Propan-2-yl)phenyl group is a key determinant of binding affinity and selectivity.
Key Interactions:
Hydrophobic Interactions: The isopropyl (-CH(CH₃)₂) group and the phenyl ring are expected to be accommodated within a hydrophobic pocket of the enzyme's active site. This interaction is crucial for the proper positioning of the inhibitor. The hydrophobicity of this region would favor the desolvation of the ligand, contributing favorably to the binding energy.
Hydrogen Bonding: The carbamate group (-NHCOO-) is a key site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are critical for anchoring the inhibitor in the correct orientation for subsequent covalent modification of the catalytic serine residue.
π-π Stacking: The phenyl ring of the inhibitor is likely to engage in π-π stacking interactions with the side chains of aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine within the active site gorge. This interaction significantly contributes to the binding affinity.
The table below summarizes the probable key residue interactions based on computational models of analogous carbamate inhibitors.
| Interaction Type | Inhibitor Moiety | Probable Interacting Enzyme Residues (Examples from Cholinesterases) |
| Hydrophobic | Isopropyl group, Phenyl ring | Trp, Tyr, Phe, Leu, Ile |
| Hydrogen Bonding | Carbonyl oxygen (C=O) of carbamate | Gly, Ser (backbone amides) |
| Hydrogen Bonding | Amine (N-H) of carbamate | His, Ser (side chains) |
| π-π Stacking | Phenyl ring | Trp, Tyr, Phe |
| Covalent Bond | Carbonyl carbon of carbamate | Ser (catalytic triad) |
This computational model suggests that the binding of this compound is a multi-point interaction event, where both hydrophobic and hydrogen bonding forces play a synergistic role in stabilizing the enzyme-inhibitor complex. The specific geometry of the binding pocket and the arrangement of key residues would ultimately determine the inhibitory potency and selectivity of the compound.
Structure Activity Relationship Sar Studies of 3 Propan 2 Yl Phenyl Ethylcarbamate Analogs
Systematic Modification of the Phenyl Ring for Biological Activity Modulation
The phenyl ring of 3-(Propan-2-yl)phenyl ethylcarbamate serves as a critical scaffold for interaction with its biological target. Altering the nature and position of substituents on this ring can significantly modulate the compound's efficacy.
Impact of Substituent Nature on Efficacy
Studies on related phenyl N-methylcarbamates have shown that the introduction of a methylthio (-SCH3) group can significantly impact insecticidal potency. For instance, in a series of isomeric methylthio isopropylphenyl N-methylcarbamates, the compound with a methylthio group at the 4-position and an isopropyl group at the 3-position showed considerably higher toxicity to several insect species compared to its positional isomers. lookchem.com The high activity of this analog is thought to be due in part to the adjacent placement of the bulky and electron-rich methylthio and isopropyl groups. lookchem.com
The following table presents data on the insecticidal activity of 3-isopropylphenyl N-methylcarbamate and its methylthio-substituted analog against the housefly (Musca domestica).
| Compound | Substituent at C4 | LD50 (µg/g) |
| 3-Isopropylphenyl N-methylcarbamate | H | - |
| 4-(Methylthio)-3-isopropylphenyl N-methylcarbamate | -SCH3 | 1.5 |
Data sourced from a study on isomeric methylthio isopropylphenyl N-methylcarbamates. lookchem.com
Positional Isomerism and Steric Effects
The position of substituents on the phenyl ring is a critical determinant of biological activity, largely due to steric hindrance and the need for a precise fit within the target's active site. For many phenyl N-methylcarbamate insecticides, the meta-position is often optimal for alkyl substituents to maximize anticholinesterase activity. lookchem.com This is exemplified by the high activity of 3-isopropylphenyl N-methylcarbamate. lookchem.comoup.com
The interplay between the positions of multiple substituents is also crucial. In the case of methylthio isopropylphenyl N-methylcarbamates, the relative positions of the isopropyl and methylthio groups significantly influence insecticidal potency. The 4-(methylthio)-3-isopropylphenyl isomer was found to be the most active among several positional isomers. lookchem.com This suggests a synergistic effect when these two groups are in adjacent positions, likely contributing to a more favorable interaction with the target enzyme. lookchem.com
The table below illustrates the effect of positional isomerism of the methylthio group on the insecticidal activity of isopropylphenyl N-methylcarbamates against the housefly.
| Compound | Isopropyl Position | Methylthio Position | LD50 (µg/g) |
| 4-(Methylthio)-3-isopropylphenyl N-methylcarbamate | 3 | 4 | 1.5 |
| 2-(Methylthio)-3-isopropylphenyl N-methylcarbamate | 3 | 2 | >500 |
| 6-(Methylthio)-3-isopropylphenyl N-methylcarbamate | 3 | 6 | 16.0 |
Data sourced from a study on isomeric methylthio isopropylphenyl N-methylcarbamates. lookchem.com
Variation of the Carbamate (B1207046) Moiety and Alkyl Chain Length
The carbamate group (-OC(O)NR'R") is the reactive center of these molecules, responsible for the carbamylation of the target enzyme. Modifications to the N-substituents and the ester alkyl group can have a profound impact on biological efficacy.
Effects of N-Substitution on Biological Efficacy
For many insecticidal carbamates, N-methylation is a common feature that contributes to potent activity. The presence of at least one N-methyl group is often considered essential for high anticholinesterase activity. nih.gov The replacement of the N-methyl group with larger alkyl groups or an N-phenyl group can alter the compound's binding affinity and reactivity.
Influence of the Ester Alkyl Group on Potency
The ethyl group in this compound is part of the ester portion of the carbamate. While extensive research has been conducted on N-alkylcarbamates, particularly N-methylcarbamates, systematic studies on the influence of the O-alkyl group (the "ethyl" in ethylcarbamate) are less common for this specific class of compounds. In general, for herbicidal carbamates, the nature of the alcohol moiety can influence their activity and selectivity. For instance, isopropyl N-phenylcarbamate (propham) is a known herbicide.
In the context of antifungal N-aryl carbamates, studies have shown that the length of the O-alkyl chain can be optimized, with an ethyl group sometimes providing superior activity compared to methyl or longer alkyl chains. This suggests that the size and lipophilicity of the ester alkyl group play a role in the compound's interaction with its target and its pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For carbamate inhibitors of various enzymes, QSAR models have been developed to predict their potency and guide the design of new, more effective analogs.
For instance, 3D-QSAR models have been successfully applied to series of phenyl N-alkylcarbamates that inhibit fatty acid amide hydrolase (FAAH). These models have highlighted the importance of steric and electronic fields in determining inhibitory activity. Such studies can provide valuable insights into the key structural features required for potent biological activity and can aid in the virtual screening of new potential inhibitors. While a specific QSAR model for this compound was not identified in the reviewed literature, the principles derived from QSAR studies on related carbamates are applicable. These models generally indicate that factors such as the electronic properties of phenyl ring substituents and the size and shape of the N-alkyl group are critical for activity.
Derivation of Predictive Models for Biological Activity
Predictive models for the biological activity of this compound and its analogs are primarily developed using Quantitative Structure-Activity Relationship (QSAR) methodologies. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. plos.org
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of carbamate analogs with a range of biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms, are employed to build a model that correlates the molecular descriptors with the biological activity. plos.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed through internal and external validation methods to ensure its reliability. plos.orgnih.gov
For carbamate derivatives, QSAR studies have been instrumental in predicting their activity as AChE inhibitors. For instance, a study on a series of carbamate derivatives identified a QSAR model with a high coefficient of determination (R² = 0.81) and good predictive ability (R² test set = 0.82). plos.orgnih.gov These models are valuable tools for the in silico screening of novel carbamate analogs with potentially enhanced biological activity.
Table 1: Statistical Parameters for a Representative QSAR Model of Carbamate-based AChE Inhibitors plos.orgnih.gov
| Parameter | Value | Description |
| R² | 0.81 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables. |
| R²adj | 0.78 | Adjusted R², which accounts for the number of predictors in the model. |
| Q²cv | 0.56 | Cross-validated R², a measure of the model's predictive ability determined through cross-validation. |
| R² Test set | 0.82 | Coefficient of determination for the external test set, indicating the model's ability to predict the activity of new compounds. |
Identification of Key Molecular Descriptors Governing Activity
SAR studies have identified several key molecular descriptors that significantly influence the biological activity of phenylcarbamate analogs. These descriptors provide insights into the physicochemical properties that are crucial for the interaction of these compounds with their biological targets.
Electronic Descriptors: The electronic properties of the carbamate molecule play a pivotal role in its activity.
Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): A lower ELUMO value is often correlated with higher biological activity in carbamates. plos.orgnih.gov This suggests that the ability of the molecule to accept electrons is important for its interaction with the biological target. Electron-withdrawing groups on the phenyl ring can increase the reactivity of the carbamate, promoting faster covalent bonding with the catalytic serine residue in the active site of enzymes like acetylcholinesterase. nih.gov
Hammett Sigma (σ) Constant: In a QSAR analysis of O-phenyl carbamates, a strong logarithmic correlation was found between the inhibition of fatty acid amide hydrolase (FAAH) and the electron-withdrawing effect of substituents, as measured by the Hammett sigma constant. nih.gov
Steric and Topological Descriptors: The size, shape, and connectivity of the molecule are also critical determinants of its activity.
Connolly Accessible Area: This descriptor relates to the surface area of the molecule that is accessible to a solvent. It has been shown to be a significant factor in the anti-acetylcholinesterase activity of carbamates. plos.orgnih.gov
Hydrophobic Descriptors: The lipophilicity of the molecule affects its absorption, distribution, and ability to cross biological membranes to reach its target.
Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Phenylcarbamate Analogs
| Descriptor Class | Specific Descriptor | Influence on Biological Activity |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Lower values are often correlated with higher activity, indicating the importance of electron-accepting ability. plos.orgnih.gov |
| Hammett Sigma (σ) Constant | Positive values (electron-withdrawing groups) can enhance activity by increasing the reactivity of the carbamate. nih.gov | |
| Steric/Topological | Connolly Accessible Area | Influences the interaction of the molecule with the surface of the biological target. plos.orgnih.gov |
| Asphericity (ASP) | The shape of the molecule is crucial for its binding to the active site of the target enzyme. discoveryjournals.org | |
| Other | Hydrogen % | The percentage of hydrogen atoms in the molecule has been identified as a significant descriptor in some QSAR models for AChE inhibition. plos.orgnih.gov |
In the context of this compound, the isopropyl group at the meta position of the phenyl ring contributes to the steric and hydrophobic properties of the molecule. The ethyl group on the carbamate nitrogen also influences these characteristics. Variations in the nature and position of these substituents would be expected to significantly impact the biological activity, a principle that forms the basis of SAR-guided drug design.
Environmental Fate and Degradation of 3 Propan 2 Yl Phenyl Ethylcarbamate
Hydrolytic Degradation Pathways in Aqueous Environments
Hydrolysis represents a significant abiotic degradation pathway for carbamate (B1207046) compounds in aqueous environments. The cleavage of the ester linkage in 3-(Propan-2-yl)phenyl ethylcarbamate is a key reaction that leads to the formation of less complex molecules.
The rate of hydrolysis of carbamates is markedly influenced by the pH of the surrounding aqueous medium. Generally, carbamate hydrolysis is slow in acidic conditions and accelerates significantly under neutral to alkaline conditions. For many carbamates, the hydrolysis mechanism can shift depending on the pH.
Under acidic conditions (pH < 4), the reaction can proceed via a bimolecular attack of water on the N-protonated substrate. scielo.br However, this mechanism is less common for many phenylcarbamates. As the pH increases towards neutral and alkaline conditions (pH > 7), the hydrolysis is consistent with a BAc2 mechanism, where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the carbamate linkage. scielo.br This base-catalyzed hydrolysis is typically the dominant pathway in natural water bodies, which tend to have a pH in the neutral to slightly alkaline range.
The kinetics of this degradation can be described by pseudo-first-order rate constants, which would be expected to increase with increasing pH for this compound, a trend commonly observed for other carbamates.
Table 1: Expected pH Dependence of Hydrolysis for this compound
| pH Range | Dominant Hydrolysis Mechanism | Expected Rate of Degradation |
|---|---|---|
| < 4 | Bimolecular attack of water on N-protonated substrate | Slow |
| 4 - 7 | Nucleophilic attack by water (BAc2) | Moderate |
Note: This table is illustrative and based on general carbamate behavior. Specific kinetic data for this compound is not available.
The hydrolytic degradation of this compound is predicted to yield two primary products resulting from the cleavage of the carbamate ester bond.
The expected hydrolysis products are:
3-(Propan-2-yl)phenol: This product is formed from the aromatic portion of the molecule.
Ethylcarbamic acid: This is an unstable intermediate that is likely to further decompose.
Ethylcarbamic acid, upon formation, is anticipated to readily decarboxylate to yield ethylamine (B1201723) and carbon dioxide . Therefore, the stable end products of the complete hydrolysis of this compound in an aqueous environment are 3-(Propan-2-yl)phenol, ethylamine, and carbon dioxide.
Photochemical Degradation Processes
Photochemical degradation, or photolysis, is another important abiotic process that can contribute to the breakdown of organic compounds in the environment. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.
Direct photolysis occurs when a molecule itself absorbs light, leading to its transformation. The aromatic ring in this compound is a chromophore that can absorb ultraviolet radiation from sunlight. This absorption can excite the molecule to a higher energy state, making it more reactive and susceptible to bond cleavage. The primary target for direct photolysis is often the carbamate ester linkage, leading to its homolytic or heterolytic cleavage. This can result in the formation of radical species or ionic intermediates, which will then undergo further reactions.
Microbial Biotransformation and Mineralization
Microbial degradation is a key process in the removal of carbamate pesticides from soil and water environments. frontiersin.orgnih.gov A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade carbamates, often utilizing them as a source of carbon and nitrogen for growth. bohrium.comresearchgate.net
The primary enzymatic reaction involved in the initial breakdown of carbamates is hydrolysis, catalyzed by carbamate hydrolase enzymes. bohrium.com This enzymatic hydrolysis mirrors the chemical hydrolysis pathway, cleaving the ester bond to release the corresponding phenol (B47542) and carbamic acid derivatives. In the case of this compound, microbial action would likely produce 3-(Propan-2-yl)phenol and ethylamine (via the unstable ethylcarbamic acid).
Following the initial hydrolysis, the resulting aromatic compound, 3-(Propan-2-yl)phenol, can be further degraded by microorganisms. This typically involves ring hydroxylation by monooxygenases or dioxygenases, followed by ring cleavage. frontiersin.orgnih.gov These subsequent steps lead to the formation of aliphatic intermediates that can then enter central metabolic pathways, ultimately leading to mineralization, the complete conversion of the organic compound to carbon dioxide, water, and mineral salts.
The efficiency of microbial biotransformation is influenced by several environmental factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community. The presence of other organic matter can also affect the rate of degradation.
Table 2: Key Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-(Propan-2-yl)phenol |
| Ethylcarbamic acid |
| Ethylamine |
Bacterial Degradation Pathways
The microbial breakdown of carbamate pesticides is a crucial process in their environmental dissipation. Bacteria, in particular, have demonstrated the ability to utilize these compounds as a source of carbon and nitrogen. The initial and most common step in the bacterial degradation of carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage. frontiersin.org This reaction is catalyzed by enzymes known as carbamate hydrolases.
For instance, in the degradation of other carbamates like propoxur, a carbamate hydrolase cleaves the ester bond, leading to the formation of 2-isopropoxyphenol, methylamine, and carbon dioxide. nih.gov Similarly, the degradation of phenmedipham (B1680312) is initiated by a hydrolase that breaks the compound down into methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov It is plausible that this compound undergoes a similar initial hydrolytic cleavage by soil bacteria, yielding 3-(propan-2-yl)phenol, ethylamine, and carbon dioxide. Following this initial hydrolysis, the resulting aromatic compound, 3-(propan-2-yl)phenol, would likely be further metabolized through pathways involving dihydroxy aromatic intermediates, such as catechols, before the aromatic ring is cleaved and the compound is fully mineralized. nih.gov
Several bacterial genera have been identified as being capable of degrading carbamate pesticides, including Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov These microorganisms have been shown to effectively degrade compounds like isopropyl-N-3-chlorophenylcarbamate (CIPC), utilizing it as a sole carbon source. nih.gov
Fungal Degradation Processes
Fungi also play a significant role in the degradation of carbamate pesticides in the environment. Various fungal species have been shown to metabolize these compounds through a range of enzymatic reactions. For example, the fungus Trametes versicolor has been reported to degrade carbofuran (B1668357), another carbamate insecticide. nih.gov
Fungal degradation can proceed through pathways similar to those observed in bacteria, often initiated by hydrolysis of the carbamate linkage. In addition to hydrolysis, fungi can employ oxidative pathways. For instance, in the metabolism of carbofuran by the fungus Mucor ramannian, the compound was first hydrolyzed to carbofuran phenol, which was then further metabolized. nih.gov The non-specific monooxygenase cytochrome-P450 has been implicated in the degradation of carbofuran by Trametes versicolor. nih.gov It is therefore likely that fungi can degrade this compound through both hydrolytic and oxidative processes, leading to the breakdown of the molecule.
Role of Specific Enzymes in Biodegradation (e.g., carbamate hydrolase, mixed-function oxidases)
The biodegradation of this compound is dependent on the action of specific enzymes produced by soil microorganisms. The key enzymes involved in the initial breakdown of carbamate pesticides are carbamate hydrolases. These enzymes catalyze the cleavage of the ester bond in the carbamate structure, a critical first step in detoxification and degradation. nih.gov
Mixed-function oxidases, such as cytochrome P450 monooxygenases, are another important class of enzymes involved in the metabolism of carbamates. nih.gov These enzymes can introduce hydroxyl groups into the aromatic ring of the pesticide, a process known as hydroxylation. This increases the water solubility of the compound and can create new sites for further enzymatic attack, facilitating subsequent degradation steps. While direct evidence for this compound is not available, the involvement of these enzyme classes is a well-established principle in the degradation of many carbamate pesticides. nih.gov
Degradation in Soil and Plant Systems
Adsorption and Mobility in Different Soil Types
The behavior of this compound in the soil environment is significantly influenced by adsorption and mobility, which are in turn affected by soil properties. The adsorption of carbamate pesticides to soil particles is a key factor determining their availability for microbial degradation, plant uptake, and potential for leaching into groundwater.
Studies on other carbamate pesticides have shown that soil organic matter is a primary factor controlling adsorption. researchgate.netresearchgate.net An increase in soil organic matter content generally leads to increased adsorption of carbamates. semanticscholar.org This is because the hydrophobic nature of many carbamates facilitates their partitioning into the organic fraction of the soil. The adsorption of carbamates often follows an 'L' type isotherm, indicating a high affinity for sorption sites at low concentrations, which then decreases as the sites become saturated. researchgate.netsemanticscholar.org
The mobility of carbamate pesticides in soil is inversely related to their adsorption. Compounds that are strongly adsorbed to soil particles are less mobile and therefore less likely to leach into lower soil profiles and contaminate groundwater. researchgate.net The mobility is also influenced by soil type, with higher clay and organic matter content generally leading to lower mobility. nih.gov Therefore, in soils with high organic matter and clay content, this compound is expected to have limited mobility.
Table 1: Factors Influencing Soil Adsorption and Mobility of Carbamate Pesticides
| Soil Property | Effect on Adsorption | Effect on Mobility |
| Organic Matter Content | Increases Adsorption researchgate.netresearchgate.net | Decreases Mobility researchgate.net |
| Clay Content | Increases Adsorption | Decreases Mobility nih.gov |
| Soil pH | Can influence adsorption depending on the specific carbamate | Can influence mobility |
Metabolic Routes in Plant Systems (e.g., arylhydroxylation, conjugation)
Plants can take up carbamate pesticides from the soil and metabolize them through various biochemical pathways. The metabolism of herbicides in plants is a key determinant of their selectivity and persistence. While specific data for this compound is not available, general metabolic routes for phenylcarbamates in plants have been described.
A common metabolic pathway for herbicides in plants is arylhydroxylation, which is the introduction of a hydroxyl group onto the aromatic ring of the molecule. This reaction is often catalyzed by cytochrome P450 monooxygenases. nih.gov This hydroxylation increases the polarity of the compound, making it more water-soluble and susceptible to further metabolic reactions.
Future Research Directions and Emerging Applications
Design of Novel Carbamate-Based Chemical Entities with Tailored Biological Profiles
The design and synthesis of new carbamate (B1207046) derivatives with specific biological activities is a major frontier in medicinal chemistry and drug discovery. The carbamate moiety is recognized as a key structural motif in many approved drugs and is increasingly used to create molecules that can interact effectively with biological targets. nih.govacs.org
Structure-Activity Relationship (SAR) Studies: A critical aspect of designing new therapeutic agents is understanding the relationship between a molecule's structure and its biological activity. For carbamates, SAR studies analyze how different substituents on the phenyl ring and the nitrogen atom influence their efficacy and selectivity as, for example, enzyme inhibitors. nih.govnih.gov By systematically modifying the structure of parent compounds like 3-(propan-2-yl)phenyl ethylcarbamate, researchers can develop derivatives with enhanced potency and reduced side effects.
Pharmacophore Modeling: Computational tools play a vital role in modern drug design. Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target, such as an enzyme's active site. nih.govresearchgate.net For carbamate-based compounds, this involves modeling the spatial relationships between the aromatic ring, the carbonyl group, and the alkyl chains. researchgate.net This approach was successfully used to design novel carbamate inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.netnih.gov These models guide the synthesis of new molecules that are more likely to have the desired biological profile. nih.gov
Interactive Data Table: Examples of Carbamate-Based Enzyme Inhibitors
| Compound Name | Target Enzyme | Therapeutic Area | Key Structural Feature |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | N,N-disubstituted carbamate |
| Phenserine | Acetylcholinesterase (AChE) | Alzheimer's Disease | Phenylcarbamate |
| Bambuterol Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's & Parkinson's Disease | Bis-carbamate prodrug |
This table is for illustrative purposes and showcases the diversity of carbamate structures in drug design.
The tailored design of carbamates extends beyond enzyme inhibition to include prodrugs, where the carbamate linkage is designed to be cleaved under specific physiological conditions to release an active drug molecule. acs.org This strategy can improve a drug's stability, solubility, and pharmacokinetic properties. acs.org Future research will likely see the development of highly sophisticated carbamate-based molecules for a wide range of diseases, driven by a deeper understanding of molecular interactions and advancements in computational chemistry. nih.gov
Advanced Methodologies for Studying Carbamate Reactivity and Interactions
A thorough understanding of the chemical reactivity and molecular interactions of carbamates is fundamental to both their application and their environmental fate. Researchers are continuously developing and applying advanced methodologies to probe these aspects in greater detail.
Kinetic Studies: The study of reaction kinetics provides crucial insights into the mechanisms of carbamate formation and degradation. For instance, the hydrolysis of carbamates—their breakdown in the presence of water—is a key process influencing their environmental persistence and their stability as therapeutic agents. clemson.eduscielo.br Kinetic studies can determine the rate of hydrolysis under different pH conditions and elucidate the reaction mechanism, which can involve acid-catalyzed, neutral, or base-mediated pathways. clemson.edu Advanced techniques allow for the precise measurement of rate constants and the identification of transient intermediates, providing a more complete picture of the reaction dynamics. ureaknowhow.comresearchgate.net
Computational Modeling: Quantum mechanics/molecular mechanics (QM/MM) methods are powerful computational tools used to simulate enzymatic reactions at the atomic level. nih.gov These models can be used to study the interaction of a carbamate molecule with an enzyme's active site, elucidating the mechanism of inhibition. nih.gov For example, QM/MM simulations have been used to detail the hydrolysis mechanism of the carbamate methomyl (B1676398) by the enzyme esterase PestE, identifying the rate-determining step of the reaction. nih.gov Such computational studies complement experimental data and provide insights that can guide the design of more effective enzyme inhibitors or more biodegradable pesticides. tandfonline.com
Analytical Techniques: The detection and quantification of carbamates, particularly in environmental and biological samples, require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a preferred method for analyzing thermally labile compounds like many carbamates. taylorfrancis.com The development of specialized HPLC columns, such as those designed specifically for carbamates, can significantly reduce analysis times. sepscience.com Coupling liquid chromatography with mass spectrometry (LC-MS) provides a high degree of selectivity and has become a standard for identifying and quantifying carbamate residues. taylorfrancis.com
Green Chemistry Approaches in Carbamate Synthesis and Environmental Remediation
The principles of green chemistry are increasingly being applied to the synthesis and lifecycle of carbamates to minimize their environmental impact. This involves developing cleaner synthetic routes and more effective remediation strategies for carbamate-containing wastes.
Greener Synthetic Routes: Traditional methods for synthesizing carbamates often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. acs.org Modern research focuses on developing safer and more sustainable alternatives. One promising approach is the synthesis of carbamates from carbon dioxide (CO₂), amines, and alcohols. rsc.org This method utilizes a cheap, abundant, and non-toxic C1 source, reducing reliance on hazardous chemicals. The use of ionic liquids as catalysts in the synthesis of carbamates from CO₂ is another area of active research, offering a potentially recyclable and environmentally benign catalytic system. researchgate.netresearchgate.net Furthermore, enzymatic synthesis, using enzymes like esterases, provides a biocatalytic route to carbamates in aqueous media, avoiding the need for organic solvents. nih.govresearchgate.net
Environmental Remediation: Carbamate pesticides are widely used in agriculture, and their residues can contaminate soil and water. scispace.comnih.gov Bioremediation, which uses microorganisms or their enzymes to break down pollutants, is an environmentally friendly approach to cleaning up carbamate contamination. researchgate.netresearchgate.net Researchers have identified specific bacterial strains capable of degrading various carbamate pesticides. nih.gov The enzymes responsible for this degradation, such as carbamate hydrolases, are a focus of research for their potential use in enzymatic bioremediation formulations. researchgate.net Another area of investigation is photoremediation, which uses light to degrade carbamate residues in water, often enhanced by photocatalysts like titanium dioxide (TiO₂). scispace.com
Interactive Data Table: Green Chemistry Approaches for Carbamates
| Approach | Description | Key Advantages |
| CO₂ Utilization | Synthesis of carbamates using carbon dioxide as a C1 source. | Utilizes a renewable feedstock; avoids toxic reagents like phosgene. |
| Ionic Liquid Catalysis | Use of ionic liquids as catalysts and solvents in carbamate synthesis. researchgate.net | Low volatility; potential for recyclability. researchgate.net |
| Enzymatic Synthesis | Biocatalytic synthesis using enzymes such as esterases in aqueous media. nih.gov | Mild reaction conditions; high selectivity; environmentally friendly solvent (water). researchgate.net |
| Bioremediation | Use of microorganisms or enzymes to degrade carbamate pesticide residues. researchgate.net | Environmentally friendly; potential for in-situ application. researchgate.net |
| Photoremediation | Degradation of carbamates in water using light, often with a photocatalyst. scispace.com | Can completely mineralize organic pollutants. |
The continued development of these green chemistry approaches will be essential for ensuring that the benefits of carbamate compounds can be realized with minimal impact on the environment and human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
